3-Bromo-6-fluoro-2-methoxyphenylboronic acid

Suzuki-Miyaura Coupling Electronic Effects Organofluorine Chemistry

Iterative cross-coupling strategies frequently fail when generic arylboronic acids lack orthogonal reactivity, wasting precious intermediates. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8) resolves this with its rationally designed 1,2,3,4-tetrasubstituted pattern: • Orthogonal handles: -B(OH)₂ enables mild Suzuki-Miyaura coupling, while the 3-Br substituent is retained for a subsequent orthogonal Pd-catalyzed cross-coupling (e.g., Negishi or Stille) • Electronic tuning: The 6-fluoro (electron-withdrawing) and 2-methoxy (electron-donating) groups provide precise control over biaryl lipophilicity, metabolic stability, and target binding • Proven purity: ≥97% (HPLC) ensures reproducible coupling yields across scales Supplied as an ambient-stable solid with global shipping; ideal for medchem lead optimization, OLED materials discovery, and convergent late-stage functionalization.

Molecular Formula C7H7BBrFO3
Molecular Weight 248.842
CAS No. 957120-30-8
Cat. No. B591646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-methoxyphenylboronic acid
CAS957120-30-8
Molecular FormulaC7H7BBrFO3
Molecular Weight248.842
Structural Identifiers
SMILESB(C1=C(C=CC(=C1OC)Br)F)(O)O
InChIInChI=1S/C7H7BBrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3
InChIKeyYJEJISGIPNUDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-fluoro-2-methoxyphenylboronic Acid Overview


3-Bromo-6-fluoro-2-methoxyphenylboronic acid (CAS 957120-30-8) is a polyhalogenated arylboronic acid building block, containing bromo, fluoro, and methoxy substituents in a specific substitution pattern [1]. Its molecular formula is C₇H₇BBrFO₃, with a molecular weight of 248.84 g/mol and an MDL number of MFCD09475911 . As an arylboronic acid, it is designed for Suzuki-Miyaura cross-coupling reactions and is typically available with purity specifications ranging from 95% to 97% [2].

Workflow Suzuki–Miyaura cross-coupling building block
Selection Polyhalogenated pattern (6-F, 3-Br, 2-OMe) for electronic tuning
Use context Supports controlled transmetalation kinetics in sensitive couplings

3-Bromo-6-fluoro-2-methoxyphenylboronic Acid: Unique Reactivity


In drug discovery and advanced materials synthesis, the choice of an arylboronic acid building block is dictated by the precise electronic and steric demands of the target cross-coupling reaction. This compound's 1,2,3,4-tetrasubstituted pattern—combining an electron-withdrawing fluoro group at the 6-position, a bulky bromo atom at the 3-position, and an electron-donating methoxy group at the 2-position—creates a unique reactivity profile that is not replicated by simpler or differently substituted analogs [1]. Generic substitution, such as using a non-fluorinated or differently halogenated phenylboronic acid, can lead to significant changes in reaction rates, regioselectivity, or yield, ultimately resulting in failed synthetic routes and wasted resources [2]. Therefore, the specific substitution pattern is a critical, non-negotiable design element for achieving a successful outcome in a planned synthetic sequence.

Non-fluorinated analog

Replacing 6-fluoro with hydrogen may reduce electron‑withdrawing effect, altering transmetalation rate and potentially lowering yield or selectivity.

Differently halogenated or unsubstituted phenylboronic acid

Altered steric and electronic profile may shift reaction kinetics and complicate optimization in multistep syntheses.

3-Bromo-6-fluoro-2-methoxyphenylboronic Acid: Evidence Guide


Electronic Effect of 6-Fluoro Substitution

The 6-fluoro substituent is a key differentiator from non-fluorinated analogs like 3-bromo-2-methoxyphenylboronic acid. This strong electron-withdrawing group (-I effect) reduces the electron density on the aromatic ring, making the carbon-boron bond less nucleophilic [1]. This electronic modulation typically results in a slower transmetalation step in the Suzuki-Miyaura catalytic cycle, which can be advantageous for controlling reaction selectivity and minimizing unwanted homocoupling or protodeboronation side reactions, especially in sensitive or complex coupling partners [2].

Electronic effect
Class-level
Fluoro slows transmetalation vs. non-fluorinated analog
Supports kinetic control in coupling
Based on Hammett σₚ +0.06; qualitative inference
Suzuki-Miyaura Coupling Electronic Effects Organofluorine Chemistry

Verified Purity Specifications

Commercial batches of 3-bromo-6-fluoro-2-methoxyphenylboronic acid are supplied with verifiable purity specifications, primarily assessed by HPLC and NMR. Multiple suppliers, such as Bidepharm and CoolPharm, report standard purities of 96% and 97%, respectively [1]. AK Scientific offers a minimum purity specification of 95% . This establishes a clear, quantitative benchmark for procurement: any ordered batch should meet or exceed a 95% purity threshold to ensure reproducible performance in sensitive reactions.

Purity specification
Supporting evidence
≥95% (HPLC, supplier CoA)
Ensures synthetic reliability
Verify CoA per batch
Quality Control Synthetic Reliability Procurement

Inert Atmosphere Storage

The compound is specified for storage under an inert atmosphere at 2-8°C, indicating its sensitivity to moisture and/or air [1]. This is a critical operational requirement for ensuring long-term stability and consistent performance. While this is a common requirement for boronic acids, it distinguishes this compound from more robust building blocks and mandates specific handling protocols that procurement and lab management teams must be prepared to implement.

Storage requirement
Supporting evidence
Inert atmosphere, 2–8°C
Requires controlled lab handling
Plan for cold storage and inert gas
Stability Material Handling Laboratory Operations

Molecular Descriptor Profile

The compound possesses a well-defined set of calculated molecular descriptors that are valuable for predictive modeling in drug discovery. Key parameters include a Topological Polar Surface Area (TPSA) of 49.7 Ų, a consensus Log P of 0.77, and an ESOL-estimated water solubility of 0.634 mg/mL . These values, while not unique, place this compound within a specific property space (e.g., moderate lipophilicity, moderate polarity) that is distinct from analogs with fewer or different substituents. For instance, replacing the fluoro group with hydrogen would increase Log P and alter hydrogen bonding capacity, potentially affecting downstream properties like permeability or target engagement [1].

Molecular descriptors
Class-level
Consensus Log P 0.77; TPSA 49.7 Ų
Guides property‑based building block selection
Fluoro lowers Log P vs. non-fluorinated analog
Medicinal Chemistry Drug Design Computational Chemistry

3-Bromo-6-fluoro-2-methoxyphenylboronic Acid: Key Applications


Fluorinated Biaryl Scaffolds

This compound is a prime candidate for the synthesis of fluorinated biaryl and heterobiaryl cores via Suzuki-Miyaura coupling. The combination of the 6-fluoro and 2-methoxy groups allows for the construction of molecules with finely tuned electronic and lipophilic properties, which are highly sought after in lead optimization to improve metabolic stability and target binding affinity [1]. The 3-bromo group serves as a site for iterative cross-coupling to further build molecular complexity.

Advanced Materials & Agrochemicals

The unique substitution pattern imparts specific electronic and steric properties that can influence the solid-state packing, optoelectronic characteristics, or bioactivity of the final product. This makes the compound a valuable building block in the discovery of new liquid crystals, organic light-emitting diode (OLED) materials, or novel agrochemicals where precise control over molecular properties is essential for function [1].

Late-Stage Functionalization

In convergent synthetic strategies, this compound can be used as a pre-functionalized, orthogonally reactive fragment for late-stage diversification. The boron handle allows for a mild and selective coupling reaction, while the 3-bromo substituent can be retained for a subsequent, orthogonal cross-coupling (e.g., using a different palladium catalyst system or a different coupling partner like an organozinc) to rapidly access highly functionalized, complex architectures [1].

Application
Selection Property
Validation Focus
Fluorinated biaryl scaffolds
Electronic modulation via 6‑fluoro & 2‑methoxy groups
Suzuki coupling efficiency and selectivity in lead optimization
Advanced materials & agrochemicals
Specific steric and electronic substitution pattern
Functional property screening in target materials or bioassays
Late-stage functionalization
Orthogonal reactivity (B(OH)₂ for coupling, Br for subsequent step)
Sequential cross‑coupling strategy feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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